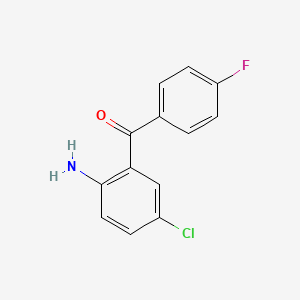

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone

Descripción general

Descripción

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C13H9ClFNO and a molecular weight of 249.67 g/mol . It is also known by its IUPAC name, this compound. This compound is characterized by the presence of an amino group, a chlorine atom, and a fluorine atom attached to a benzophenone core structure.

Métodos De Preparación

The synthesis of (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone typically involves the reaction of 2-amino-5-chlorobenzophenone with 4-fluorobenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Aplicaciones Científicas De Investigación

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone can be compared with other similar compounds, such as:

2-Amino-5-chlorobenzophenone: This compound lacks the fluorine atom present in this compound, which may affect its chemical reactivity and biological activity.

4-Fluorobenzophenone: This compound lacks the amino and chlorine groups, making it less versatile in terms of chemical modifications and applications.

2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: This compound has a nitro group instead of a fluorine atom, which can significantly alter its chemical and biological properties.

Actividad Biológica

(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone, also known as a chalcone derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and reviews.

Chemical Structure and Properties

The compound this compound features a chalcone structure characterized by a ketone group attached to two aromatic rings. The presence of amino and halogen substituents enhances its lipophilicity and reactivity, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 14 | 64 µg/mL |

Anticancer Properties

Chalcones are recognized for their anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors. For example, in human leukemia cell lines, the compound was found to arrest the cell cycle at the G2/M phase, leading to increased cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (leukemia) | 12 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 15 | Cell cycle arrest in G2/M phase |

| MCF-7 (breast cancer) | 20 | Inhibition of cyclin D1 and CDK4 |

Anti-inflammatory Effects

Chalcones have also been studied for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase in vitro. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, such as topoisomerases in cancer cells.

- Cell Cycle Regulation : It affects cell cycle proteins, leading to arrest in specific phases.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by increasing the expression of pro-apoptotic factors like Bax and decreasing anti-apoptotic proteins like Bcl-2.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various chalcone derivatives, including this compound, against common pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Analysis : Research conducted on multiple cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly notable in leukemia and breast cancer cells.

- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced swelling and pain indicators compared to control groups, highlighting its therapeutic potential in inflammatory conditions.

Propiedades

IUPAC Name |

(2-amino-5-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBRKOIWKRMOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.